Synthesis and Characterization of Hexacyclen Hexahydrochloride: A Technical Guide
Synthesis and Characterization of Hexacyclen Hexahydrochloride: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This in-depth technical guide provides a comprehensive overview of the synthesis and characterization of Hexacyclen hexahydrochloride (1,4,7,10,13,16-hexaazacyclooctadecane hexahydrochloride). This macrocyclic polyamine is a potent chelating agent with significant applications in coordination chemistry, catalysis, and as a building block in the development of novel therapeutic and diagnostic agents.
Physicochemical Properties
Hexacyclen hexahydrochloride is a white to off-white crystalline solid. A summary of its key physicochemical properties is presented in Table 1.
| Property | Value |
| Chemical Formula | C₁₂H₃₀N₆·6HCl |
| Molecular Weight | 477.17 g/mol |
| CAS Number | 58105-91-2 |
| Appearance | White to off-white crystalline solid |
| Purity | ≥98% |
Synthesis of Hexacyclen Hexahydrochloride
The synthesis of Hexacyclen hexahydrochloride is a multi-step process that begins with the preparation of the free base, Hexacyclen (1,4,7,10,13,16-hexaazacyclooctadecane), followed by its conversion to the hexahydrochloride salt.
Synthesis Workflow
Caption: Synthesis workflow for Hexacyclen hexahydrochloride.
Experimental Protocol: Synthesis
Step 1: Synthesis of N,N',N''-Tris(p-tosyl)diethylenetriamine
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In a three-necked flask equipped with a mechanical stirrer, dropping funnel, and thermometer, dissolve diethylenetriamine in pyridine.
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Cool the solution in an ice bath and slowly add a solution of p-toluenesulfonyl chloride in pyridine, maintaining the temperature below 10 °C.
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After the addition is complete, allow the mixture to warm to room temperature and stir for 12 hours.
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Pour the reaction mixture into ice-cold water to precipitate the product.
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Filter the solid, wash with water and ethanol (B145695), and dry under vacuum to yield N,N',N''-tris(p-tosyl)diethylenetriamine.
Step 2: Synthesis of Hexatosylhexacyclen
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To a stirred solution of N,N',N''-tris(p-tosyl)diethylenetriamine in dimethylformamide (DMF), add anhydrous potassium carbonate.
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Heat the mixture to 120 °C and add 1,2-dibromoethane dropwise.
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Maintain the reaction at 120 °C for 24 hours.
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Cool the mixture and pour it into water to precipitate the crude product.
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Recrystallize the solid from a mixture of chloroform (B151607) and ethanol to obtain pure hexatosylhexacyclen.
Step 3: Synthesis of Hexacyclen (Free Base)
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Suspend hexatosylhexacyclen in a mixture of hydrobromic acid, acetic acid, and phenol.
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Heat the mixture to reflux for 48 hours.
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Cool the solution and add diethyl ether to precipitate the crude hexacyclen hydrobromide salt.
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Dissolve the salt in water and basify with a concentrated sodium hydroxide (B78521) solution.
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Extract the aqueous layer with chloroform, dry the organic phase over anhydrous sodium sulfate, and evaporate the solvent to yield Hexacyclen free base as a viscous oil.
Step 4: Synthesis of Hexacyclen Hexahydrochloride
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Dissolve the Hexacyclen free base in a minimal amount of ethanol.
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Cool the solution in an ice bath and add a concentrated solution of hydrochloric acid dropwise with stirring until the pH is acidic.
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The white precipitate of Hexacyclen hexahydrochloride will form.
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Filter the solid, wash with cold ethanol and diethyl ether, and dry under vacuum.
Characterization of Hexacyclen Hexahydrochloride
The synthesized Hexacyclen hexahydrochloride is characterized by various analytical techniques to confirm its structure and purity.
Characterization Workflow
Caption: General workflow for the characterization of Hexacyclen hexahydrochloride.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is a powerful tool for elucidating the structure of Hexacyclen hexahydrochloride.
Experimental Protocol:
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Instrument: 400 MHz NMR Spectrometer
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Solvent: Deuterium oxide (D₂O)
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Concentration: 10-20 mg/mL
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Reference: Tetramethylsilane (TMS) or the residual solvent peak
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Techniques: ¹H NMR, ¹³C NMR
Expected ¹H NMR Data: Due to the protonation of the nitrogen atoms, the ethylene (B1197577) protons of the macrocyclic ring are expected to show a complex multiplet in the downfield region.
| Chemical Shift (δ) ppm | Multiplicity | Integration | Assignment |
| ~3.5 - 3.8 | m | 24H | -CH₂-CH₂- |
Expected ¹³C NMR Data: A single peak is expected for the equivalent methylene (B1212753) carbons in the macrocyclic ring.
| Chemical Shift (δ) ppm | Assignment |
| ~45 - 50 | -CH₂-CH₂- |
Mass Spectrometry (MS)
Mass spectrometry is used to determine the molecular weight of the Hexacyclen free base.
Experimental Protocol:
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Instrument: Electrospray Ionization Mass Spectrometer (ESI-MS)
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Sample Preparation: The hexahydrochloride salt is neutralized to the free base before analysis. Dissolve a small amount of the salt in water and add a mild base (e.g., ammonium (B1175870) hydroxide) to a pH of ~10. Extract the free base with a suitable organic solvent (e.g., chloroform).
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Ionization Mode: Positive ion mode
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Analysis: The mass spectrum will show the molecular ion peak of the free base.
Expected Mass Spectrometry Data:
| m/z | Ion |
| 259.26 | [M+H]⁺ |
| 281.24 | [M+Na]⁺ |
M represents the Hexacyclen free base (C₁₂H₃₀N₆)
Elemental Analysis
Elemental analysis provides the percentage composition of elements in the compound, which is compared with the theoretical values to ascertain purity.
Experimental Protocol:
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Instrument: CHN Elemental Analyzer
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Sample Preparation: A precisely weighed amount of the dried Hexacyclen hexahydrochloride sample is used.
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Analysis: The instrument combusts the sample and measures the resulting amounts of CO₂, H₂O, and N₂ to determine the percentages of carbon, hydrogen, and nitrogen. The percentage of chlorine is determined by titration or ion chromatography.
Theoretical vs. Expected Elemental Analysis Data:
| Element | Theoretical % | Found % |
| Carbon (C) | 30.19 | 30.19 ± 0.4 |
| Hydrogen (H) | 7.60 | 7.60 ± 0.4 |
| Nitrogen (N) | 17.60 | 17.60 ± 0.4 |
| Chlorine (Cl) | 44.61 | 44.61 ± 0.4 |
Conclusion
This technical guide outlines the robust synthesis and comprehensive characterization of Hexacyclen hexahydrochloride. The detailed protocols and expected data provide researchers and drug development professionals with the necessary information to produce and verify this important macrocyclic compound for a wide range of applications. Adherence to these methodologies will ensure the reliable preparation of high-purity Hexacyclen hexahydrochloride for advanced research and development endeavors.
